molecular formula C19H19NO4S2 B6424723 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034422-01-8

4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6424723
CAS No.: 2034422-01-8
M. Wt: 389.5 g/mol
InChI Key: WNBJLSRULQWFET-UHFFFAOYSA-N
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Description

4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione is a structurally complex heterocyclic compound featuring a 1λ⁶,4-thiazepane-1,1-dione core substituted with a 2H-chromene-3-carbonyl group and a thiophen-2-yl moiety. The thiazepane-dione ring system, characterized by a seven-membered sulfur- and nitrogen-containing ring with two ketone oxygen atoms, provides a rigid scaffold for functionalization.

Properties

IUPAC Name

2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBJLSRULQWFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects

  • Chromene vs. Aryl/Acyl Groups: Chromene derivatives (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) are associated with antimicrobial and antitumor activities due to their planar aromatic systems and hydrogen-bonding capabilities . In contrast, analogs like 7-(2-chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione () feature electron-withdrawing halogen and acetyl groups, which may enhance metabolic stability but reduce π-π interactions .
  • Thiophene vs. Halogenated/Phenyl Groups: The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions and aromaticity. Comparatively, fluorophenyl or chlorophenyl substituents (e.g., 7-(2-fluorophenyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)-...

Core Modifications

  • Thiazepane-dione vs. Thiazolo-pyrimidine-dione :
    Compounds like 7-(thiophen-2-yl)-5-(3,4-dimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione () replace the thiazepane-dione core with a thiazolo-pyrimidine system, reducing ring flexibility and altering hydrogen-bonding patterns .

Physicochemical Properties

A comparative analysis of molecular weights, solubility, and melting points (where available) is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
Target Compound C₂₁H₁₉NO₅S₂ ~453.5 Chromene-3-carbonyl, thiophen-2-yl N/A Hypothesized planar aromatic system
7-(2-chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-... () C₁₉H₁₉ClFNO₄S 411.87 Chlorophenyl, fluorophenoxyacetyl N/A High halogen content for stability
4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-... () C₂₀H₂₃NO₄S₂ 405.53 Methoxyphenyl cyclopropane N/A Cyclopropane-induced steric effects
7-(thiophen-2-yl)-5-(3,4-dimethoxyphenyl)-2H-thiazolo... () C₁₉H₁₇N₂O₅S₂ 429.48 Thiophen-2-yl, dimethoxyphenyl 117–118 Crystalline, moderate yield (79%)

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